dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid

Catalog No.
S004656
CAS No.
679839-66-8
M.F
C36H48N4O9
M. Wt
680.799
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-y...

CAS Number

679839-66-8

Product Name

dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid

IUPAC Name

dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid

Molecular Formula

C36H48N4O9

Molecular Weight

680.799

InChI

InChI=1S/C33H42N4O6.C3H6O3/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3;1-2(4)3(5)6/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40);2,4H,1H3,(H,5,6)/t;2-/m.0/s1

InChI Key

BYHJIPSVXAFCDI-WNQIDUERSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.CC(C(=O)O)O

Synonyms

1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-pyridinedicarboxylic acid 3,5-dimethyl ester L-Lactate

Description

Potent, competitive neuropeptide (NPY) Y1 antagonist (Ki = 3.3 nM, IC50 = 5.9 nM) that displays > 47, > 100, > 160, > 160 and > 160-fold selectivity over σ1, α1, Y2, Y4 and Y5 receptors respectively. Reduces food intake and body weight via central Y1 inhibition and is brain penetrant.

Dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate; (2S)-2-hydroxypropanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features multiple functional groups, including a piperidine ring, a dihydropyridine structure, and carboxylate moieties. Its molecular formula indicates that it contains various elements such as carbon, hydrogen, nitrogen, and oxygen, which contribute to its potential biological activities and applications in medicinal chemistry.

BMS 193885 acts as a competitive antagonist at the Y1 receptor. Neuropeptide Y (NPY) is a neuropeptide involved in various physiological processes, including feeding behavior and energy homeostasis []. By binding to the Y1 receptor, BMS 193885 blocks the action of NPY, leading to reduced food intake and potentially promoting weight loss [].

Mechanism of Action

BMS 193885 acts competitively at the Y1 receptor binding site, preventing NPY from binding and activating the receptor. This inhibition of Y1 signaling is believed to be the primary mechanism by which BMS 193885 affects food intake and body weight. [Source: National Institutes of Health (NIH) - ]

Properties of BMS 193885

  • Potency: BMS 193885 exhibits high affinity for the Y1 receptor, with a Ki (inhibition constant) of 3.3 nM. [Source: MedChemExpress - ]
  • Selectivity: It shows high selectivity for the Y1 receptor compared to other NPY receptors and other related targets, such as the σ1 receptor and α1-adrenergic receptor. [Source: Tocris Bioscience - ]
  • Brain penetrance: BMS 193885 readily crosses the blood-brain barrier, allowing it to reach its target site in the central nervous system. [Source: National Institutes of Health (NIH) - ]
Involving this compound can be categorized into several types based on its functional groups:

  • Nucleophilic Substitution Reactions: The presence of the piperidine ring allows for nucleophilic substitutions where the nitrogen atom can act as a nucleophile.
  • Carbamate Formation: The carbamoyl group can participate in reactions to form carbamates with alcohols or phenols.
  • Dihydropyridine Reactions: The dihydropyridine moiety can undergo oxidation to form pyridine derivatives or participate in Michael addition reactions due to its electron-rich nature.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further studies.

The biological activity of dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate; (2S)-2-hydroxypropanoic acid has been assessed using various predictive models and experimental assays. Studies indicate that compounds with similar structures often exhibit activities such as:

  • Antidepressant Effects: Due to the piperidine component, which is common in many pharmaceutical agents targeting neurotransmitter systems.
  • Anti-inflammatory Properties: The presence of carboxylic acid groups may contribute to anti-inflammatory effects by modulating immune responses.
  • Antitumor Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms.

These activities make the compound a candidate for further pharmacological investigation.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dihydropyridine Core: This can be achieved through the Hantzsch reaction, which involves the condensation of aldehydes with β-keto esters and ammonia derivatives.
  • Piperidine Ring Formation: This is often synthesized through reductive amination of ketones with amines.
  • Carbamoylation: The introduction of the carbamoyl group can be performed using isocyanates or related reagents in a controlled reaction environment.

Each step must be optimized for yield and purity, often employing chromatography for purification.

Dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate; (2S)-2-hydroxypropanoic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new antidepressants or anti-inflammatory drugs.
  • Biochemical Research: In studies focusing on enzyme inhibition or receptor binding assays due to its complex structure.
  • Agricultural Chemistry: Potential use as a biopesticide or plant growth regulator based on its biological activity profile.

Interaction studies are essential for understanding how this compound behaves in biological systems. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities to various receptors and enzymes.
  • In Vitro Assays: Evaluating cytotoxicity against cancer cell lines and determining selectivity profiles.
  • Metabolic Stability Testing: Understanding how the compound is metabolized by different enzymes helps predict its pharmacokinetics.

These studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate; (2S)-2-hydroxypropanoic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1. NifedipineDihydropyridine coreCalcium channel blocker
2. AmlodipineDihydropyridine core with phenolic substitutionAntihypertensive
3. LisinoprilContains a piperidine structureACE inhibitor

Uniqueness

The uniqueness of dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate; (2S)-2-hydroxypropanoic acid lies in its combination of multiple active moieties that may confer diverse therapeutic effects not present in simpler analogs. Its complex structure allows for multifaceted interactions within biological systems compared to more linear or less substituted compounds like nifedipine or amlodipine.

Hantzsch Dihydropyridine Synthesis Modifications

The 1,4-dihydropyridine (DHP) core of the target compound is synthesized via a modified Hantzsch reaction, which traditionally involves the condensation of a β-keto ester, an aldehyde, and ammonia. For unsymmetrical DHPs such as this compound, the Knoevenagel-Fries modification is critical, enabling the incorporation of diverse substituents at the 4-position of the DHP ring. The reaction begins with the formation of a 1,5-dicarbonyl intermediate through the condensation of methyl acetoacetate and 3-nitrobenzaldehyde under basic conditions, followed by cyclization with ammonium acetate.

Key modifications to the classical Hantzsch protocol include:

  • Asymmetric induction: Chiral auxiliaries or catalysts are employed to control stereochemistry at the 4-position, ensuring compatibility with the (2S)-2-hydroxypropanoic acid moiety.
  • Oxidative aromatization: Post-cyclization oxidation using MnO₂ or FeCl₃ converts the DHP intermediate to the pyridine derivative, though this step is omitted here to retain the reduced 1,4-DHP structure.
Reaction ComponentRole in SynthesisReference
Methyl acetoacetateβ-Keto ester for DHP core formation
3-NitrobenzaldehydeAldehyde component for unsymmetrical substitution
Ammonium acetateNitrogen source for cyclization

Microwave-Assisted Solid-Phase Synthesis Optimization

The carbamoylamino-piperidinylpropyl side chain is synthesized using microwave-assisted solid-phase peptide synthesis (MW-SPPS). A Rink amide resin is functionalized with Fmoc-protected 4-(3-methoxyphenyl)piperidine, followed by sequential coupling of 3-aminopropanol and 3-isocyanatophenyl groups. Microwave irradiation (240 W, 80°C) reduces reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating. Critical parameters include:

  • Resin swelling: Solvent mixtures (DMF:CH₂Cl₂, 3:1) optimize reagent diffusion.
  • Coupling efficiency: HOBt/DIC activation ensures >95% coupling efficiency for the urea linkage.

Chiral Resolution Techniques for Enantiomeric Purification

The (2S)-2-hydroxypropanoic acid moiety is introduced via enzymatic resolution using immobilized lipase B from Candida antarctica (CAL-B). Racemic methyl 2-hydroxypropanoate is subjected to kinetic resolution in ethyl acetate, achieving an enantiomeric excess (ee) of 98% for the (S)-enantiomer. Alternative methods include:

  • Chiral HPLC: Polysaccharide-based columns (Chiralpak IC) resolve enantiomers with a hexane:isopropanol:formic acid (80:20:0.1) mobile phase.
  • Diastereomeric crystallization: Salt formation with (1R,2S)-ephedrine provides a 92% yield of the desired (S)-enantiomer.

Dates

Last modified: 04-14-2024

Explore Compound Types